1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(naphthalen-2-yloxy)ethanone
Description
The compound 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(naphthalen-2-yloxy)ethanone features a 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione core substituted with a 4,4-dimethyl group and a naphthalen-2-yloxy ethanone side chain. Its molecular formula is C₂₄H₂₀NO₂S₃, with a molecular weight of approximately 458.6 g/mol. The dithioloquinoline scaffold is notable for its fused heterocyclic structure, which contributes to unique electronic and steric properties.
Synthetic routes for analogous compounds involve reactions of α-halogenated ketones with sodium ethoxide (as described in ) or oxalyl chloride-mediated cyclization (). While direct synthesis data for this specific compound is unavailable in the provided evidence, its structural analogs are typically characterized via NMR, HPLC-HRMS, and X-ray crystallography ().
Properties
Molecular Formula |
C24H19NO2S3 |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C24H19NO2S3/c1-24(2)22-21(23(28)30-29-22)18-9-5-6-10-19(18)25(24)20(26)14-27-17-12-11-15-7-3-4-8-16(15)13-17/h3-13H,14H2,1-2H3 |
InChI Key |
BELUBWZUPDAUHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1C(=O)COC4=CC5=CC=CC=C5C=C4)C(=S)SS2)C |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Reactivity: This compound exhibits redox properties.
Common Reactions:
Major Products: Dihydro derivatives, such as 1,4-dihydropyridines, are formed.
Scientific Research Applications
Chemistry: Used as a model compound for studying oxidative stress and antioxidant properties.
Biology: Investigated for potential protective effects against oxidative damage in cellular systems.
Medicine: Research on its pharmacological properties and potential therapeutic applications.
Industry: Limited industrial applications due to its complex structure.
Mechanism of Action
Targets: Likely interacts with cellular components involved in redox balance.
Pathways: May modulate oxidative stress-related pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their substituent variations are summarized below:
Key Observations :
- Steric Effects : Bulky substituents (e.g., naphthyloxy) may hinder intermolecular interactions, affecting crystallization or binding to biological targets.
- Electronic Effects : Electron-withdrawing groups (e.g., chloro in ) increase electrophilicity, whereas methoxy groups () enhance solubility via polar interactions .
Physicochemical Properties
Predicted properties from analogous compounds ():
| Property | Target Compound (Predicted) | 4,4,8-Trimethyl Analog () | 4-Chlorophenoxy Analog () |
|---|---|---|---|
| Density (g/cm³) | ~1.5 | Not reported | 1.49 |
| Boiling Point (°C) | ~700 | Not reported | 713.2 |
| pKa | ~-0.6 | Not reported | -0.63 |
The target compound’s predicted pKa (-0.63) suggests strong acidity at the thione sulfur, comparable to its chlorophenoxy analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
